molecular formula C15H12O4 B6400375 4-(3-Acetylphenyl)-3-hydroxybenzoic acid CAS No. 1261991-39-2

4-(3-Acetylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6400375
CAS No.: 1261991-39-2
M. Wt: 256.25 g/mol
InChI Key: GVDMOSAMVJVLOF-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an acetyl group at the 3-position and a hydroxyl group at the 3-position of the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, room temperature

    Reduction: Sodium borohydride (NaBH₄) in methanol, room temperature

    Substitution: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄), room temperature

Major Products Formed

    Oxidation: 4-(3-Acetylphenyl)-3-benzoquinone

    Reduction: 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid

    Substitution: 4-(3-Nitrophenyl)-3-hydroxybenzoic acid (nitration product)

Scientific Research Applications

4-(3-Acetylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used as a building block in the synthesis of polymers and advanced materials with specific electronic and optical properties.

    Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and acetyl groups play a crucial role in binding to these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyphenyl)-3-hydroxybenzoic acid
  • 4-(3-Nitrophenyl)-3-hydroxybenzoic acid
  • 4-(3-Methylphenyl)-3-hydroxybenzoic acid

Uniqueness

4-(3-Acetylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both an acetyl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The acetyl group enhances its ability to undergo electrophilic substitution reactions, while the hydroxyl group provides sites for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

4-(3-acetylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)17/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMOSAMVJVLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689737
Record name 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-39-2
Record name 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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